2,6-bis(Aminomethyl)-4-bromophenol dihydrochloride
Description
Properties
IUPAC Name |
2,6-bis(aminomethyl)-4-bromophenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O.2ClH/c9-7-1-5(3-10)8(12)6(2-7)4-11;;/h1-2,12H,3-4,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHRWAAABBDXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)O)CN)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Bromination
The synthesis often begins with a substituted phenol such as 2,6-bis(hydroxymethyl)-4-bromophenol or 2,6-bis(methyl)-4-bromophenol derivatives. Bromination at the 4-position is typically achieved through electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination or debromination.
- Example procedure:
The ortho- and para-substituted phenols are reacted with N-bromosuccinimide in an inert solvent such as dichloromethane (DCM) at room temperature for 30 minutes to 1 hour, yielding 4-bromo derivatives with high regioselectivity and yields around 70-90%.
Introduction of Aminomethyl Groups
The aminomethyl groups at positions 2 and 6 are introduced via a Mannich-type reaction or by reduction of nitro precursors followed by functional group transformations:
Mannich Reaction:
The phenol is reacted with formaldehyde and an amine source (e.g., ammonia or primary/secondary amines) in acidic or neutral conditions to form aminomethyl groups at the ortho positions.Reduction of Nitro Precursors:
Alternatively, 2,6-dinitro-4-bromophenol derivatives are reduced using catalytic hydrogenation (H2 with Pd/C) or chemical reductants like SnCl2·2H2O to yield the corresponding diamino compounds. However, care must be taken to avoid debromination during catalytic hydrogenation, as observed with Pd catalysts.Typical conditions:
Reduction is performed in ethanol or aqueous acidic media at ambient to moderate temperatures (25-60°C) for several hours, followed by purification steps.
Formation of Dihydrochloride Salt
To improve the compound’s physical properties such as solubility and stability, the free base is converted into its dihydrochloride salt by treatment with hydrochloric acid:
- The diamino compound is dissolved in an appropriate solvent (e.g., ethanol or water), and concentrated HCl is added dropwise under stirring at 0-25°C.
- The precipitated dihydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum.
Representative Experimental Data Summary
Research Findings and Notes
Selectivity and Yield:
The bromination step must be carefully controlled to prevent polybromination or debromination. NBS is preferred for mild and selective bromination.Reduction Challenges:
Reduction of nitro groups in bromophenol derivatives using catalytic hydrogenation often leads to debromination. Chemical reductants like SnCl2·2H2O are preferred for preserving the bromine substituent.Mannich Reaction Efficiency:
The Mannich reaction provides a straightforward route to introduce aminomethyl groups, but the reaction conditions (pH, temperature) must be optimized to avoid side reactions such as polymerization or over-alkylation.Salt Formation:
Formation of the dihydrochloride salt is essential for isolating the compound as a stable solid, facilitating handling and storage.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Reaction Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| Bromination | Electrophilic aromatic substitution | N-Bromosuccinimide (NBS) | DCM, RT, 30-60 min | 70-90 | High selectivity for 4-position |
| Aminomethylation | Mannich reaction | Formaldehyde, Ammonia | Acidic medium, reflux | 60-75 | Ortho-selective aminomethylation |
| Nitro group reduction | Catalytic or chemical reduction | H2/Pd-C or SnCl2·2H2O | EtOH, 25-60°C, 4-6 h | 65-80 | SnCl2·2H2O preferred for bromides |
| Salt formation | Acid-base reaction | Concentrated HCl | 0-25°C, EtOH or H2O | >90 | Produces stable dihydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
2,6-bis(Aminomethyl)-4-bromophenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include quinones, phenol derivatives, and various substituted phenol compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that derivatives of 2,6-bis(Aminomethyl)-4-bromophenol may exhibit anticancer properties. For example, compounds structurally similar to this compound have been evaluated for their inhibitory effects on cancer cell lines, such as HCT116 and HeLa cells. In vitro assays demonstrated that certain derivatives significantly reduced cell viability, indicating potential as anticancer agents .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 2c | HCT116 | ≤50 |
| 7h | HeLa | ≤50 |
| 7l | HCT116 | Best IC50 value |
These findings suggest that the compound's structure could be optimized to enhance its anticancer activity.
Photodynamic Therapy (PDT)
The compound has potential applications in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. This property can be harnessed for targeted cancer treatment, where localized light exposure can activate the compound to induce cytotoxic effects specifically in tumor cells .
Synthesis of Biologically Active Molecules
This compound serves as a versatile building block in organic synthesis. It can be used to create various biologically active molecules, including pharmaceuticals and agrochemicals. The presence of both amine and bromine functional groups allows for further derivatization through nucleophilic substitution reactions .
Case Study 1: Anticancer Activity Evaluation
In a study published in Frontiers in Oncology, researchers synthesized several derivatives based on 2,6-bis(Aminomethyl)-4-bromophenol and evaluated their anticancer activity against various cell lines. The study highlighted that modifications to the bromine substituent significantly influenced the cytotoxicity of the compounds, suggesting a structure-activity relationship that could guide future drug development .
Case Study 2: Photodynamic Applications
A research article explored the use of photodynamic therapy involving derivatives of 2,6-bis(Aminomethyl)-4-bromophenol. The study demonstrated that upon irradiation with specific wavelengths of light, these compounds produced singlet oxygen, leading to apoptosis in cancer cells. This application marks a promising direction for non-invasive cancer treatments .
Mechanism of Action
The mechanism of action of 2,6-bis(Aminomethyl)-4-bromophenol dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Bromomethyl)benzaldehyde
- Structure : Benzaldehyde derivative with a bromomethyl substituent (C₈H₇BrO).
- Key Differences: Lacks aminomethyl groups and phenol hydroxyl functionality. Bromine is positioned on a methyl group rather than directly on the aromatic ring.
- Safety Profile : Requires rigorous first-aid measures for eye, skin, or ingestion exposure due to insufficient toxicological data .
- Applications : Primarily used in organic synthesis as an intermediate.
Terbium Complex of 2,6-bis[N,N-bis(carboxymethyl)aminomethyl]-4-benzoylphenol
- Structure: Features a benzoyl group at the 4-position and carboxymethyl-modified aminomethyl groups at 2- and 6-positions.
- Key Differences: Carboxymethyl substituents enable metal chelation (terbium), unlike the unmodified aminomethyl groups in the target compound. Benzoyl group replaces bromine, altering electronic properties and reactivity.
- Applications: Used in chemiluminescence immunoassays due to terbium’s luminescent properties .
Mioflazine Hydrochloride
- Structure : Piperazine-based dihydrochloride with fluorophenyl and carbamoyl groups.
- Key Differences: Complex heterocyclic core vs. simple phenolic structure. Fluorine substituents enhance metabolic stability, unlike bromine.
- Applications : Pharmacological agent (e.g., calcium channel blocker) .
| Property | Target Compound | Mioflazine Hydrochloride |
|---|---|---|
| Core Structure | Phenol | Piperazine |
| Halogen Substituent | Bromine | Fluorine (on phenyl rings) |
| Bioactivity | Not yet characterized | Calcium channel modulation |
Biological Activity
2,6-bis(Aminomethyl)-4-bromophenol dihydrochloride, with the CAS number 1372096-36-0, is a compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromophenol moiety and two aminomethyl groups. Its biological activity has been explored in various studies, particularly concerning its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | >20 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
The compound demonstrated greater efficacy against Staphylococcus aureus , a common Gram-positive bacterium, compared to Escherichia coli , which is Gram-negative. The observed inhibition zones suggest that the compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells through multiple pathways.
Case Study: Anticancer Mechanism
A study conducted on human leukemia cell lines (K562 and HEL) revealed that treatment with the compound resulted in:
- Cell Cycle Arrest : The compound induced G1 phase arrest, preventing cells from progressing to DNA synthesis.
- Apoptosis Induction : Flow cytometry analysis indicated increased annexin V binding, suggesting early apoptotic changes.
- Molecular Pathways : Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The presence of the bromine atom enhances its lipophilicity, facilitating membrane penetration.
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways critical for cell survival.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-bis(aminomethyl)-4-bromophenol dihydrochloride, and how can reaction conditions be optimized for academic-scale preparation?
- Methodological Answer : A two-step synthesis protocol is commonly employed for analogous dihydrochloride salts, involving condensation of halogenated benzophenone intermediates with functionalized carboxylic acids under controlled conditions. For example, avizafone dihydrochloride (a structurally related compound) was synthesized via a patented two-step procedure involving amidation and subsequent acid hydrolysis . Key optimization parameters include solvent choice (e.g., dichloromethane for solubility), reaction temperature (20–40°C to prevent side reactions), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization in ethanol-water mixtures can enhance yield (>80%) and purity (>95%).
Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the positions of aminomethyl and bromine substituents. Aromatic proton signals typically appear at δ 6.8–7.5 ppm, while methylene protons (NH-CH-) resonate at δ 3.2–3.8 ppm.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile-water mobile phase (70:30 v/v) can assess purity and detect trace impurities .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight ([M+H] expected at m/z ~295 for the free base).
Q. What are the critical storage and handling protocols to maintain the stability of this compound in experimental settings?
- Methodological Answer :
- Storage : Store under inert gas (argon) at –20°C in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the dihydrochloride salt .
- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light, as bromophenol derivatives are prone to photodegradation.
- Safety : Wear nitrile gloves and goggles; avoid inhalation due to potential respiratory irritation.
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties or reaction pathways involving this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are recommended for accurate thermochemical calculations. B3LYP has demonstrated <3 kcal/mol deviations in atomization energies for halogenated aromatics .
- Basis Sets : Use 6-31G(d,p) for geometry optimization and aug-cc-pVTZ for single-point energy calculations.
- Applications : Calculate electron density maps to identify reactive sites (e.g., bromine for nucleophilic substitution) or predict redox potentials for electrochemical studies .
Q. What role does this compound play in designing metal-organic frameworks (MOFs), and how do its coordination modes influence material properties?
- Methodological Answer :
- Ligand Design : The aminomethyl groups act as polydentate ligands, enabling coordination with transition metals (e.g., Ni, Zn) to form dinuclear complexes. Similar ligands have been used in MOFs with high porosity (surface area >500 m/g) .
- Functionalization : Bromine substituents allow post-synthetic modification (e.g., Suzuki coupling) to introduce additional functional groups.
- Property Tuning : Coordination geometry (octahedral vs. tetrahedral) impacts magnetic behavior (e.g., antiferromagnetic coupling in Ni-based MOFs) .
Q. What enzymatic degradation pathways are plausible for this brominated phenol derivative, and how can dehalogenase activity be assayed?
- Methodological Answer :
- Pathway Hypothesis : Aerobic dehalogenases (e.g., from Ochrobactrum spp.) may cleave the C-Br bond via hydrolytic or oxidative mechanisms, yielding 2,6-bis(aminomethyl)phenol as an intermediate .
- Assay Design :
Enzyme Purification : Use affinity chromatography with His-tagged recombinant dehalogenase.
Activity Measurement : Monitor bromide release via ion chromatography or colorimetric assays (e.g., mercuric thiocyanate method).
Product Analysis : Identify debrominated metabolites using GC-MS with BSTFA derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
